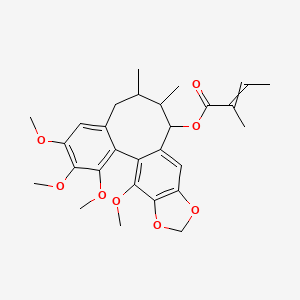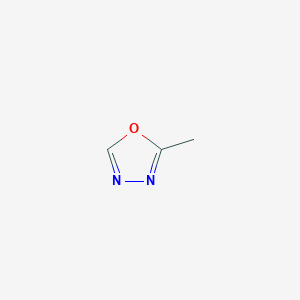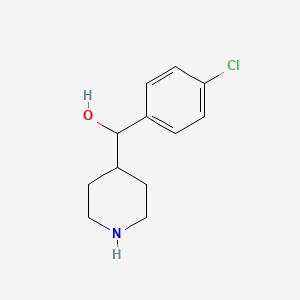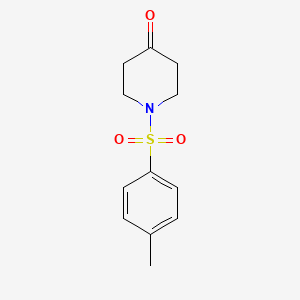
2,6-二氨基苯酚
描述
2,6-Diaminophenol (C6H8N2O) is a chemical compound with a molecular weight of 124.14052 g/mol . The molecule contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The 2,6-Diaminophenol molecule contains a total of 17 bonds. There are 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 aromatic hydroxyl . The 2D chemical structure image of 2,6-Diaminophenol is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
2,6-Diaminophenol has a density of 1.3±0.1 g/cm³, a boiling point of 295.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 132.5±24.6 °C . The molar refractivity is 36.6±0.3 cm³ .
科学研究应用
电催化传感
Asiri、Adeosun和Marwani (2020) 的一项研究探索了2,6-二硝基苯酚电催化还原为2,6-二氨基苯酚用于环境监测的目的。他们开发了一种聚刚果红薄膜,可以有效检测2,6-二硝基苯酚,突出了2,6-二氨基苯酚在环境管理传感技术中的应用(Asiri, Adeosun, & Marwani, 2020)。
核苷和寡核苷酸衍生物的合成
高等人(1992)报道了在合成各种核苷和寡核苷酸化合物中使用2,6-二氨基苯酚衍生物。他们的工作展示了2,6-二氨基苯酚在生物有机化学领域的用途及其产生复杂生物分子的潜力(Gao 等人,1992)。
互变异构体的研究
Roslund、Virta和Klika (2004) 鉴定了与2,6-二氨基苯酚在结构上相关的2,6-二氨基嘌呤的乙烯加成产物的主要的互变异构体。这项研究有助于理解此类化合物在溶液中的化学行为,这在药学和分子生物学等领域非常重要(Roslund, Virta, & Klika, 2004)。
聚合催化
Osten 等人 (2012) 研究了将功能化的二氨基苯酚(包括 2,6-二氨基苯酚)用作外消旋乳酸聚合中铟催化剂的配体。这项研究对于开发具有生物降解塑料等潜在应用的新型聚合物材料非常重要(Osten 等人,2012)。
安全和危害
2,6-Diaminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用机制
Target of Action
The primary targets of 2,6-Diaminophenol are UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase and Meso-diaminopimelate D-dehydrogenase . These enzymes play a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan .
Mode of Action
2,6-Diaminophenol interacts with its targets by catalyzing the addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the biosynthesis of bacterial cell-wall peptidoglycan .
Biochemical Pathways
The affected pathway is the biosynthesis of bacterial cell-wall peptidoglycan . The downstream effects of this interaction include the formation of peptidoglycan, a critical component of the bacterial cell wall, which provides structural integrity to the cell.
属性
IUPAC Name |
2,6-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQYRNRIHZDZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342232 | |
| Record name | 2,6-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminophenol | |
CAS RN |
22440-82-0 | |
| Record name | 2,6-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes compound 2 interesting for coordination chemistry compared to 2,6-diaminophenol?
A1: While sharing a similar structural motif with 2,6-diaminophenol, compound 2 possesses "soft" donor atoms like sulfur and phosphorus in its coordinating pockets []. This contrasts with the "hard" nitrogen and oxygen donors found in 2,6-diaminophenol. This difference in donor atom character can significantly impact the binding affinity and selectivity of the ligand towards various metal ions. Researchers are particularly interested in exploring how these "soft" donor environments in 2 interact with metal ions compared to traditional ligands based on 2,6-diaminophenol.
Q2: The research mentions the synthesis of compound 2 was successful, but a similar reaction with a bulkier reagent failed. What does this tell us about the synthesis and potential applications of such ligands?
A2: The unsuccessful synthesis with the bulkier bis(2-(tert-butylthio)phenyl)chlorophosphine suggests that steric hindrance plays a significant role in the formation of these ligands []. This information is crucial for designing and synthesizing similar compounds. Future research might involve exploring alternative synthetic routes or modifying reaction conditions to overcome these steric limitations. Additionally, understanding the impact of steric bulk on ligand formation can guide the development of ligands with tailored binding cavities for specific applications, such as catalysis or sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



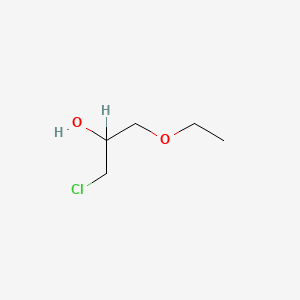

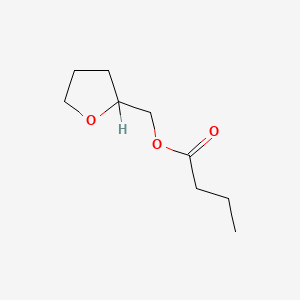
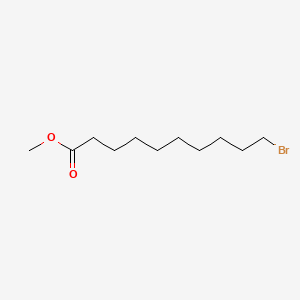
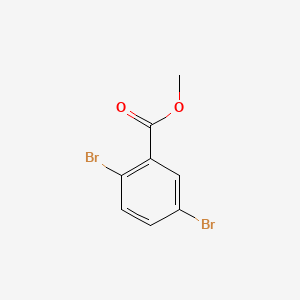

![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
